Cas no 2138101-47-8 (Ethyl 3-azidopyridine-2-carboxylate)

Ethyl 3-azidopyridine-2-carboxylate is a versatile heterocyclic compound featuring an azido functional group and an ester moiety. Its structure makes it a valuable intermediate in organic synthesis, particularly for click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC). The compound's reactivity allows for efficient incorporation into more complex molecular architectures, including pharmaceuticals and agrochemicals. The ester group offers further functionalization potential through hydrolysis or transesterification. Its stability under standard conditions ensures ease of handling and storage. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules and in materials science for polymer modifications. Its synthetic utility and structural features make it a preferred choice for researchers in diverse chemical applications.
Ethyl 3-azidopyridine-2-carboxylate structure
2138101-47-8 structure
商品名:Ethyl 3-azidopyridine-2-carboxylate
CAS番号:2138101-47-8
MF:C8H8N4O2
メガワット:192.17472076416
CID:6216930
PubChem ID:149667639

Ethyl 3-azidopyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-1154086
    • ethyl 3-azidopyridine-2-carboxylate
    • 2138101-47-8
    • Ethyl 3-azidopyridine-2-carboxylate
    • インチ: 1S/C8H8N4O2/c1-2-14-8(13)7-6(11-12-9)4-3-5-10-7/h3-5H,2H2,1H3
    • InChIKey: AMMIHRUAOHKOOP-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C(=CC=CN=1)N=[N+]=[N-])=O)CC

計算された属性

  • せいみつぶんしりょう: 192.06472551g/mol
  • どういたいしつりょう: 192.06472551g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 53.6Ų

Ethyl 3-azidopyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1154086-0.1g
ethyl 3-azidopyridine-2-carboxylate
2138101-47-8
0.1g
$691.0 2023-06-09
Enamine
EN300-1154086-1.0g
ethyl 3-azidopyridine-2-carboxylate
2138101-47-8
1g
$785.0 2023-06-09
Enamine
EN300-1154086-10.0g
ethyl 3-azidopyridine-2-carboxylate
2138101-47-8
10g
$3376.0 2023-06-09
Enamine
EN300-1154086-0.05g
ethyl 3-azidopyridine-2-carboxylate
2138101-47-8
0.05g
$660.0 2023-06-09
Enamine
EN300-1154086-0.5g
ethyl 3-azidopyridine-2-carboxylate
2138101-47-8
0.5g
$754.0 2023-06-09
Enamine
EN300-1154086-5.0g
ethyl 3-azidopyridine-2-carboxylate
2138101-47-8
5g
$2277.0 2023-06-09
Enamine
EN300-1154086-0.25g
ethyl 3-azidopyridine-2-carboxylate
2138101-47-8
0.25g
$723.0 2023-06-09
Enamine
EN300-1154086-2.5g
ethyl 3-azidopyridine-2-carboxylate
2138101-47-8
2.5g
$1539.0 2023-06-09

Ethyl 3-azidopyridine-2-carboxylate 関連文献

Ethyl 3-azidopyridine-2-carboxylateに関する追加情報

Ethyl 3-azidopyridine-2-carboxylate: A Comprehensive Overview

Ethyl 3-azidopyridine-2-carboxylate, with the CAS number 2138101-47-8, is a compound of significant interest in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug design, polymer synthesis, and advanced materials. The name itself is a blend of several key components: "ethyl" indicates the presence of an ethyl group, "3-azidopyridine" highlights the azide substituent at the third position of the pyridine ring, and "2-carboxylate" signifies the carboxylic acid derivative at the second position.

Recent studies have focused on the synthesis and characterization of Ethyl 3-azidopyridine-2-carboxylate, exploring its reactivity and stability under various conditions. Researchers have employed advanced spectroscopic techniques such as NMR and IR to elucidate its molecular structure and functional groups. These investigations have provided valuable insights into its electronic properties, which are crucial for understanding its behavior in different chemical environments.

The synthesis of Ethyl 3-azidopyridine-2-carboxylate typically involves multi-step reactions, often starting from pyridine derivatives. One common approach is the substitution reaction where an azide group is introduced at the third position of pyridine. This is followed by esterification to form the carboxylate ester at the second position. The reaction conditions, including temperature and solvent choice, play a pivotal role in determining the yield and purity of the final product.

In terms of applications, Ethyl 3-azidopyridine-2-carboxylate has shown promise in drug delivery systems due to its ability to act as a bioisostere. Its azide group can participate in click chemistry reactions, enabling the construction of complex molecular architectures with high precision. Additionally, this compound has been explored as a precursor for synthesizing nitrogen-rich materials, which are valuable in energetic materials and pyrotechnics.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure of Ethyl 3-azidopyridine-2-carboxylate at a molecular level. These simulations have revealed that the compound exhibits unique electronic properties, making it a potential candidate for use in organic electronics. Furthermore, studies on its thermal stability have shown that it can withstand high temperatures without decomposition, which is advantageous for industrial applications.

The environmental impact of Ethyl 3-azidopyridine-2-carboxylate has also been a topic of interest. Researchers have evaluated its biodegradability and toxicity under various conditions. Initial findings suggest that it has low toxicity towards aquatic organisms, which aligns with its potential use in pharmaceuticals and agrochemicals.

In conclusion, Ethyl 3-azidopyridine-2-carboxylate (CAS No: 2138101-47-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in modern chemistry. As research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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